2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid
Overview
Description
MK-8245 analog is a liver-targeting inhibitor of stearoyl-CoA desaturase (SCD).
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate Reactions
Studies on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate have shown that it reacts with various nucleophiles, retaining the furylthiadiazole fragment in transformations, which might offer insights into similar reactions for the mentioned compound (Maadadi et al., 2016).
Novel Thiazolidin-4-ones and Thiazolin-4-ones Synthesis
The condensation of ω-(4-formylphenoxy)acetophenone derivatives with 2-thioxo-1,3-thiazolidin-4-one under specific conditions to produce new derivatives highlights a method that could be adapted for synthesizing related compounds (Kandeel).
Potential Applications in Drug Modification
Modification of Cephalosporin Antibiotics
An efficient synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, could suggest possible roles in antibiotic enhancement or modification for compounds containing thiadiazol groups (Kanai et al., 1993).
Conformational Studies
Phenoxyacetic Acid Derivatives in Adducts
Research on the conformations of phenoxyacetic acid derivatives in molecular complexes could provide foundational knowledge for understanding how structural variations affect biological activity and binding affinity (Lynch et al., 1999).
Novel Compound Synthesis
Mannich Bases with Pyrazolone Moiety
The synthesis of Mannich bases by reacting certain precursors with aqueous formaldehyde and piperidine solution demonstrates a pathway to novel compounds that could be relevant for designing derivatives of the specified chemical compound for potential applications (Naik et al., 2013).
properties
IUPAC Name |
2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN7O3S/c17-11-2-1-9(18)7-12(11)28-10-3-5-24(6-4-10)16-21-20-15(29-16)14-19-23-25(22-14)8-13(26)27/h1-2,7,10H,3-6,8H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBUTPWEOUGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NN=C(S3)C4=NN(N=N4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648363 | |
Record name | (5-{5-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}-2H-tetrazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(5-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl)acetic acid | |
CAS RN |
1030612-87-3 | |
Record name | (5-{5-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}-2H-tetrazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.